molecular formula C6H8BrN3O B2506673 3-(3-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1849305-12-9

3-(3-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B2506673
CAS No.: 1849305-12-9
M. Wt: 218.054
InChI Key: RZUDQJNXLBTTLN-UHFFFAOYSA-N
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Description

3-(3-bromo-1H-pyrazol-1-yl)propanamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a propanamide group

Preparation Methods

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-bromo-1H-pyrazole with a suitable propanamide derivative. One common method involves the use of 3-bromo-1H-pyrazole and 3-chloropropanamide under basic conditions to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

3-(3-bromo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-bromo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-bromopyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-1-3-10(9-5)4-2-6(8)11/h1,3H,2,4H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUDQJNXLBTTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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